molecular formula C17H18N2O2S2 B6522227 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896707-19-0

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522227
CAS No.: 896707-19-0
M. Wt: 346.5 g/mol
InChI Key: MWJGHLOADJQFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS: 896707-19-0) is a benzothiadiazine derivative characterized by a sulfanyl group substituted with a 2,5-dimethylbenzyl moiety at position 3 and a methyl group at position 4. Its molecular formula is C₁₇H₁₈N₂O₂S₂, with a molecular weight of 346.5 g/mol. The compound features a bicyclic core structure comprising a 1,2,4-benzothiadiazine-1,1-dione system, which is sulfonated at the 1-position and sulfur-modified at the 3-position.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-11-4-6-13(3)14(8-11)10-22-17-18-15-9-12(2)5-7-16(15)23(20,21)19-17/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGHLOADJQFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzothiadiazine class, which is noted for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C19H22N2O2S2
Molecular Weight 378.51 g/mol
CAS Number 896706-79-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is thought to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular functions.
  • Receptor Modulation : By binding to receptor sites, it can modulate signal transduction pathways that are crucial for cellular communication and function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of benzothiadiazines exhibit anticancer properties. For instance:

  • CDK Inhibition : Some analogs have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells .

Antimicrobial Properties

Benzothiadiazine derivatives have been explored for their antimicrobial effects:

  • Fungicidal Activity : Certain derivatives have demonstrated effectiveness against fungal pathogens that cause significant agricultural losses, such as rice blast disease .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focused on the biological activity of benzothiadiazine derivatives:

  • Synthesis and Biological Evaluation :
    • A study synthesized various benzothiadiazine derivatives and evaluated their biological activities. Among them, compounds with the sulfanyl group showed enhanced enzyme inhibitory effects .
  • Pharmacological Studies :
    • Research highlighted the potential of benzothiadiazines in treating neurological disorders due to their ability to modulate neurotransmitter receptors .
  • Toxicity Assessments :
    • Toxicological evaluations have been conducted on related compounds to assess their safety profiles in biological systems. These studies are crucial for determining the viability of these compounds for therapeutic use .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies indicate that benzothiadiazines exhibit cytotoxic effects against various cancer cell lines. The sulfanyl group enhances the compound's interaction with biological targets, potentially leading to apoptosis in tumor cells .
  • Antimicrobial Properties
    • Research has shown that derivatives of benzothiadiazine can possess antimicrobial activity against a range of bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects
    • Compounds similar to benzothiadiazines have demonstrated anti-inflammatory properties in preclinical studies. They may inhibit pathways involved in inflammation, offering therapeutic potential for conditions like arthritis .

Case Study 1: Anticancer Research

A study conducted on a series of benzothiadiazine derivatives found that the compound significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Research Findings

Recent research highlights the following insights:

  • Structure-Activity Relationship (SAR) : Modifications in the side chains of benzothiadiazines can significantly affect their biological activity. For instance, compounds with electron-donating groups tend to show enhanced anticancer properties.
  • Mechanism of Action : The presence of the sulfanyl group is crucial for enhancing lipophilicity and improving cell membrane permeability, facilitating better bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiadiazine-1,1-dione 3-[(2,5-Dimethylbenzyl)sulfanyl], 6-methyl C₁₇H₁₈N₂O₂S₂ 346.5
6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) Thiazine-2-thione 6-Mesityl, 4-phenyl C₁₉H₂₀NS₂ 326.10
6-(2-(Trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1f) Thiazine-2-thione 6-(2-Trifluoromethylphenyl), 4-(4-trifluoromethylphenyl) C₁₈H₁₂F₆NS₂ 420.03
6-(2-Methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1g) Thiazine-2-thione 6-(2-Methoxyphenyl), 4-(4-trifluoromethylphenyl) C₁₈H₁₅F₃NOS₂ 382.05

Key Observations :

  • The target compound belongs to the benzothiadiazine-1,1-dione class, whereas analogues 1e–1h are thiazine-2-thiones , differing in core heterocyclic systems.
  • Substituents in the target compound (2,5-dimethylbenzylsulfanyl, methyl) contrast with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) in analogues.

Key Observations :

  • The target compound’s synthesis details are unavailable, but analogues 1e–1h were synthesized via a phosphonate-mediated cyclization, with yields ranging from 30% to 59%.
  • Bulky or electron-deficient substituents (e.g., trifluoromethyl in 1f) complicate purification, whereas methoxy groups (1g, 1h) improve crystallinity.

Spectroscopic Comparison

Table 3: ¹H-NMR Chemical Shifts (δ, ppm)

Compound Diagnostic Peaks
Target N/A (No data provided)
1e 9.02 (bs, NH), 6.89 (s, mesityl aromatic H), 5.88–5.54 (d, thiazine CH₂)
1g 9.10 (bs, NH), 7.71–6.90 (m, aromatic H), 5.67–5.47 (d, thiazine CH₂), 3.81 (s, OCH₃)
1h 9.09 (bs, NH), 7.71–6.95 (m, aromatic H), 5.44 (d, thiazine CH₂)

Key Observations :

  • The NH proton in thiazine-thiones (1e–1h) resonates near δ 9.0–9.1 ppm , typical for thioamide protons.
  • Methoxy groups (e.g., 1g) produce distinct singlets at δ 3.81 ppm , absent in the target compound.

Preparation Methods

Starting Materials and Reaction Conditions

The benzothiadiazine ring is constructed using 2-amino-5-methylbenzenesulfonamide and a ketone or aldehyde derivative. For example, reaction with chloroacetone under basic conditions yields 3-chloro-6-methyl-4H-1,2,4-benzothiadiazine-1,1-dione.

Reaction Scheme :

2-Amino-5-methylbenzenesulfonamide+ClCH2COCH3Base3-Chloro-6-methylbenzothiadiazine-1,1-dione\text{2-Amino-5-methylbenzenesulfonamide} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{Base}} \text{3-Chloro-6-methylbenzothiadiazine-1,1-dione}

Key Conditions :

  • Solvent: Ethanol or DMF

  • Base: Triethylamine or K₂CO₃

  • Temperature: 80–100°C

  • Yield: 60–70%

Incorporation of the Sulfanyl Group

The 3-chloro intermediate undergoes nucleophilic substitution with (2,5-dimethylphenyl)methanethiol to install the sulfanyl moiety.

Reaction Scheme :

3-Chloro-6-methylbenzothiadiazine-1,1-dione+HSCH2(C6H3(CH3)22,5)BaseTarget Compound\text{3-Chloro-6-methylbenzothiadiazine-1,1-dione} + \text{HSCH}2(\text{C}6\text{H}3(\text{CH}3)_2-2,5) \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Parameters :

  • Solvent: DMF or DMSO

  • Base: K₂CO₃

  • Temperature: 80°C, 12 hours

  • Yield: 72–78%

Alternative Pathway: Thiolation of Benzothiadiazine Intermediates

Direct Cyclocondensation with Thiol-containing Reagents

Using (2,5-dimethylphenyl)methanethiol as a co-reagent during cyclization avoids post-synthetic modifications. This method requires a thiophilic carbonyl reagent, such as thioacetic acid , to facilitate sulfur incorporation.

Reaction Scheme :

2-Amino-5-methylbenzenesulfonamide+HSCH2(C6H3(CH3)22,5)+Thioacetic AcidΔTarget Compound\text{2-Amino-5-methylbenzenesulfonamide} + \text{HSCH}2(\text{C}6\text{H}3(\text{CH}3)_2-2,5) + \text{Thioacetic Acid} \xrightarrow{\Delta} \text{Target Compound}

Challenges :

  • Competing oxidation of thiol to disulfide.

  • Lower yields (45–55%) due to side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 4.35 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃).

  • MS (ESI+) : m/z 389.1 [M+H]⁺ (Calc. 388.4).

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)Key Impurities
Post-cyclization substitution7898.5%Disulfide byproducts
Direct cyclocondensation5592.0%Unreacted sulfonamide

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • DMF outperforms ethanol in thiol substitution due to higher polarity and stability of the thiolate intermediate.

  • Palladium catalysts (e.g., Pd/C) reduce disulfide formation but increase costs.

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation + SubstitutionDirect Thiol Incorporation
Total Steps21
Overall Yield58%45%
ScalabilityHighModerate
Cost EfficiencyModerateLow

Recent advances in electrophilic thiolation reagents (e.g., Bunte salts) may enable milder conditions for sulfanyl group introduction. Additionally, flow chemistry could enhance reproducibility in large-scale synthesis by minimizing exothermic side reactions .

Q & A

Q. What synthetic routes are recommended for preparing 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Formation of the benzothiadiazine core via cyclization of precursors containing sulfonamide and thiol groups under acidic or basic conditions .
  • Step 2 : Introduction of the 2,5-dimethylbenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .
  • Step 3 : Purification using column chromatography or recrystallization, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the methyl groups on the benzylsulfanyl moiety appear as singlets in the 2.2–2.5 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol and buffer solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensure separation and quantify purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 346.5 (C₁₇H₁₈N₂O₂S₂) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations to evaluate potency .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), noting the impact of lipophilic substituents on membrane penetration .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). This reveals electrophilic/nucleophilic sites for further functionalization .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases or bacterial enzymes) to rationalize observed bioactivity and guide structural modifications .

Q. What strategies optimize reaction yields during the synthesis of benzothiadiazine derivatives?

  • Methodological Answer :
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce aryl groups, improving yields by 20–30% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of thiol groups .
  • pH control : Maintain pH 7–8 during sulfanyl group incorporation to avoid side reactions .

Q. How can researchers address discrepancies in reported biological activities of structurally similar benzothiadiazines?

  • Methodological Answer :
  • Comparative SAR studies : Systematically vary substituents (e.g., replacing methyl with trifluoromethoxy groups) and evaluate changes in bioactivity. For example, fluorinated derivatives show enhanced anticancer selectivity due to increased lipophilicity .
  • Meta-analysis of published data : Use databases like PubMed to identify trends in IC₅₀ values or antimicrobial MICs, accounting for variations in assay protocols (e.g., cell line specificity, incubation time) .

Q. What experimental approaches validate the mechanism of action for benzothiadiazine derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure inhibition kinetics against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
  • Flow cytometry : Assess apoptosis induction in cancer cells via Annexin V/PI staining to confirm cytotoxic mechanisms .
  • Transcriptomic profiling : RNA sequencing of treated microbial/cancer cells identifies differentially expressed genes linked to compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.